6-Fluoro-1-(piperidin-4-yl)indoline
Overview
Description
6-Fluoro-1-(piperidin-4-yl)indoline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a fluorine atom at the 6th position of the indoline ring and a piperidin-4-yl group attached to the nitrogen atom of the indoline ring. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 6-Fluoro-1-(piperidin-4-yl)indoline typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and piperidine.
Reaction Conditions: The 6-fluoroindole undergoes a nucleophilic substitution reaction with piperidine in the presence of a suitable base like sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
6-Fluoro-1-(piperidin-4-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced indoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to a variety of substituted indoline derivatives.
Scientific Research Applications
6-Fluoro-1-(piperidin-4-yl)indoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Studies: It is used in biological studies to understand the interaction of indole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-(piperidin-4-yl)indoline involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like monoamine oxidase and interact with serotonin receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
6-Fluoro-1-(piperidin-4-yl)indoline can be compared with other indole derivatives such as:
1-(Piperidin-4-yl)indoline: Lacks the fluorine atom at the 6th position, which may affect its biological activity and binding affinity.
6-Chloro-1-(piperidin-4-yl)indoline: Similar structure but with a chlorine atom instead of fluorine, which can lead to different chemical reactivity and biological properties.
6-Methyl-1-(piperidin-4-yl)indoline: Contains a methyl group at the 6th position, which can influence its lipophilicity and pharmacokinetic properties.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s electronic properties, metabolic stability, and binding interactions with biological targets .
Properties
IUPAC Name |
6-fluoro-1-piperidin-4-yl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c14-11-2-1-10-5-8-16(13(10)9-11)12-3-6-15-7-4-12/h1-2,9,12,15H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUUDJPMHUHWQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=C2C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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